2-Methoxy-5-methyl-3-nitropyridine
Overview
Description
“2-Methoxy-5-methyl-3-nitropyridine” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 2-methoxy-5-methyl-3-nitropyridine .
Molecular Structure Analysis
The InChI code for “2-Methoxy-5-methyl-3-nitropyridine” is 1S/C7H8N2O3/c1-5-3-6 (9 (10)11)7 (12-2)8-4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-5-methyl-3-nitropyridine” are not available, nitropyridines are known to undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
“2-Methoxy-5-methyl-3-nitropyridine” is a solid substance . and 98% . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Nitropyridine derivatives have been synthesized through various methods, such as substitution, nitration, ammoniation, and oxidation processes. For example, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine, with the product structure confirmed by IR and 1HNMR, highlighting the synthetic accessibility of these compounds (Fan Kai-qi, 2009).
- Spectroscopic Analysis: X-ray and spectroscopic analysis have been employed to study the structural features of nitropyridine derivatives, providing insights into their solid-state structure, vibrational properties, and optical characteristics. For instance, the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed its crystalline structure and optical properties (Marijana Jukić et al., 2010).
Applications in Material Science
- Electronic and Optical Materials: Some nitropyridine compounds demonstrate promising applications in electronic and optical materials due to their photophysical properties. For example, studies on the vibrational spectroscopy, HOMO-LUMO, and NBO analyses of nitropyridine derivatives have elucidated their conformational stability and electronic properties, indicating their potential use in materials science (V. Balachandran et al., 2012).
Chemical Reactivity and Mechanistic Insights
- Reactivity Studies: The reactivity of nitropyridine compounds with various nucleophiles has been explored, offering pathways to synthesize a range of substituted pyridines. These studies not only expand the chemical toolbox for synthesizing pyridine derivatives but also provide insights into their reaction mechanisms (J. Bakke, I. Sletvold, 2003).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQICELALGZQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650380 | |
Record name | 2-Methoxy-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methyl-3-nitropyridine | |
CAS RN |
33252-62-9 | |
Record name | 2-Methoxy-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.